Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate
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Overview
Description
Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C17H16ClNO5 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate
Hydrogenation and Catalysis Research
Hydrogenation of Ethyl Esters : Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, including compounds similar to this compound. This study found that palladium black catalysts effectively produced ethyl 4-R-2-hydroxy-4-oxobutyrates, with a high yield for the 2-furyl derivative (Slavinska et al., 2006).
Enantioselective Hydrogenation : Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a compound structurally related to this compound. The study emphasized the high level of asymmetric induction achieved in ionic liquid systems using a chiral catalyst (Starodubtseva et al., 2004).
Organic Synthesis and Medicinal Chemistry
Synthesis of Ethyl Esters : A study by Hao Zhi-hui (2007) involved the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, which is structurally similar to the compound . This work is significant for understanding the synthetic pathways relevant to compounds like this compound (Hao Zhi-hui, 2007).
Antiviral Activity : Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates, which are related to the compound , demonstrating their potential in developing novel anti-HIV-1 agents. This research highlights the relevance of such compounds in medicinal chemistry (Danel et al., 1996).
Biotechnological Applications
- Bioreduction Studies : Chen et al. (2002) conducted research on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to this compound. The study aimed at optimizing the reaction conditions to improve yield and purity, showcasing the biotechnological potential of such compounds (Chen et al., 2002).
Properties
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]-4-(furan-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-2-23-15(20)10-13(16(21)14-4-3-9-24-14)19-17(22)11-5-7-12(18)8-6-11/h3-9,13H,2,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNTYBUVWLCMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CC=CO1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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